molecular formula C17H20N6O B11137543 N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Cat. No.: B11137543
M. Wt: 324.4 g/mol
InChI Key: UGIQMRBXKATLBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the triazolopyridine intermediate, which is then coupled with a propyl chain. This intermediate is further reacted with a tetrahydroindazole derivative under specific conditions to form the final carboxamide product. The reaction conditions often include the use of catalysts, solvents like dimethylformamide (DMF), and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and efficiency. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the triazolopyridine or indazole rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide has shown promise in various assays, indicating potential as a bioactive molecule. It is investigated for its interactions with enzymes and receptors, which could lead to the development of new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential pharmacological properties. Studies focus on its ability to modulate biological pathways, making it a candidate for drug development, particularly in areas like oncology, neurology, and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and interactions involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is its combined structural features, which provide a unique platform for exploring new chemical and biological activities. Its dual moieties allow for diverse interactions and applications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C17H20N6O

Molecular Weight

324.4 g/mol

IUPAC Name

N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

InChI

InChI=1S/C17H20N6O/c24-17(16-12-6-1-2-7-13(12)19-22-16)18-10-5-9-15-21-20-14-8-3-4-11-23(14)15/h3-4,8,11H,1-2,5-7,9-10H2,(H,18,24)(H,19,22)

InChI Key

UGIQMRBXKATLBC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C(=O)NCCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.